1-Methyl-1H-indazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indazole compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These methods have been used to synthesize a wide variety of 1H-indazoles .Chemical Reactions Analysis
Indazole compounds can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes . They can also react with aryl iodides to form N-acyl-N′,N′-disubstituted hydrazines .Scientific Research Applications
Antispermatogenic Activity
1-Methyl-1H-indazole-4-carboxylic acid derivatives, particularly halogenated ones, have shown potent antispermatogenic activity. Studies on compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its derivatives indicate significant effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).
Anti-inflammatory and Analgesic Properties
Derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid, synthesized from 1-Methyl-1H-indazole-4-carboxylic acid, have been evaluated for their anti-inflammatory and analgesic activities. These derivatives demonstrate promising potential in this domain (Reddy et al., 2015).
Structural and Energetic Analysis
The molar standard enthalpy of formation in both condensed and gas phases of 1-methyl-1H-indazole-6-carboxylic methyl ester and related compounds has been analyzed. This study is crucial for understanding the energetic and structural influences of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).
Crystal Structure Examination
The crystal structure of compounds such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been studied to understand its polymorphic forms. Such studies help in stabilizing these compounds for better bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Synthesis of Novel Derivatives
Efforts in synthesizing new derivatives of 1-Methyl-1H-indazole-4-carboxylic acid, such as 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles, have been documented. These studies contribute to expanding the chemical diversity and potential applications of the compound (Reddy et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylindazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQSPGDKGHTOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680947 | |
Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazole-4-carboxylic acid | |
CAS RN |
1071433-05-0 | |
Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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